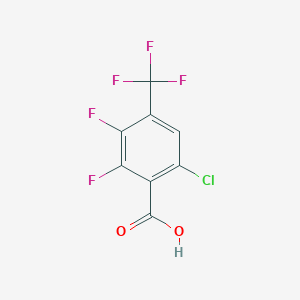
2-(Phenethoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenethoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenethoxymethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The phenethoxymethyl group adds further complexity and potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenethoxymethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with phenethoxymethyl chloride or bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenethoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), phenethoxymethyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(Phenethoxymethyl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenethoxymethyl group may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the phenethoxymethyl group, is widely used in medicinal chemistry.
Pyrrolidine-2,5-dione: A versatile scaffold with applications in drug discovery.
Phenethylamine: A compound with a similar phenethyl group but different core structure, known for its psychoactive properties.
Uniqueness: 2-(Phenethoxymethyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenethoxymethyl group, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets and the potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(2-phenylethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-11-13-7-4-9-14-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI-Schlüssel |
VPSQQUJHJAGFIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)COCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)













